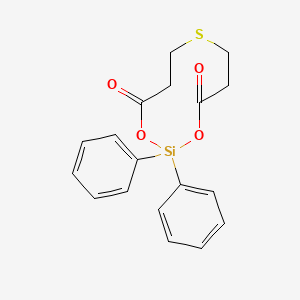
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione
Descripción general
Descripción
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione, also known as DPTD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTD is a heterocyclic compound that contains a silicon atom, two oxygen atoms, and two sulfur atoms in its structure.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been studied for its potential applications in various fields, including material science, organic synthesis, and pharmaceuticals. In material science, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used as a precursor for the synthesis of silicon-containing polymers and ceramics. In organic synthesis, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used as a reagent for the synthesis of various organic compounds. In pharmaceuticals, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been studied for its potential as an antitumor agent.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione as an antitumor agent is not fully understood. However, it has been reported that 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione can induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to generate reactive oxygen species, which can cause damage to the cancer cell's DNA and other cellular components.
Biochemical and Physiological Effects
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been shown to have low toxicity in vitro and in vivo. In animal studies, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been shown to have no significant adverse effects on the liver, kidney, or other organs. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is its high purity and yield when synthesized using the method described above. This makes it a suitable reagent for various lab experiments. However, one limitation of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione. One direction is to further investigate its potential as an antitumor agent and to understand its mechanism of action. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione. Overall, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has shown promising potential in various fields and further research is needed to fully realize its potential.
Propiedades
IUPAC Name |
2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4SSi/c19-17-11-13-23-14-12-18(20)22-24(21-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWFVLTTUNKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC(=O)O[Si](OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290143 | |
| Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
CAS RN |
7260-15-3 | |
| Record name | NSC67011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



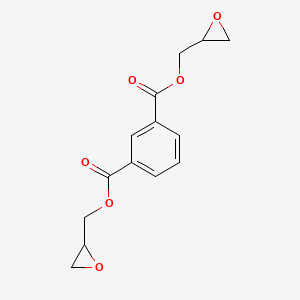
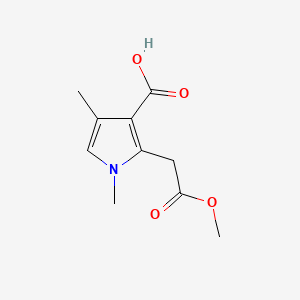
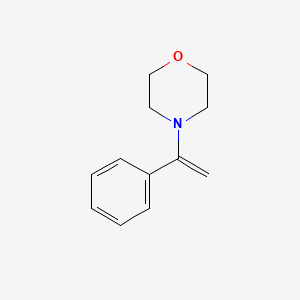
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester](/img/structure/B3056511.png)


![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)

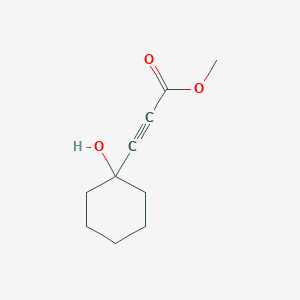
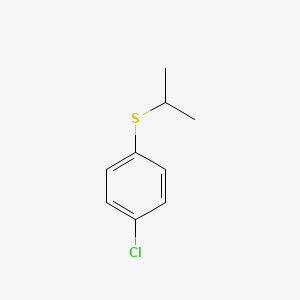

![Benzene, 1,3-dimethyl-2-[(3-methylphenyl)methyl]-](/img/structure/B3056528.png)
![Benzene, 2,4-dimethyl-1-[(3-methylphenyl)methyl]-](/img/structure/B3056529.png)
